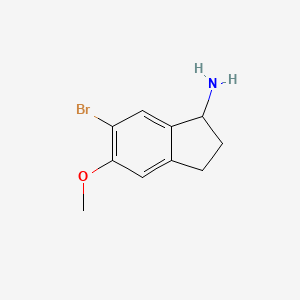

6-Bromo-5-methoxy-indan-1-ylamine

Description

Properties

IUPAC Name |

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5,9H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKHWXDVLJWSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 6 Bromo 5 Methoxy Indan 1 Ylamine Derivatives

Transformations Involving the Bromo Substituent

The bromine atom attached to the aromatic ring of 6-bromo-5-methoxy-indan-1-ylamine serves as a versatile handle for introducing a variety of functional groups through cross-coupling and dehalogenation reactions.

Cross-Coupling Reactions for Further Functionalization (e.g., Sonogashira Coupling)

The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is a prime example of such a transformation. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org The mild reaction conditions of the Sonogashira coupling make it suitable for use in the synthesis of complex molecules. wikipedia.org

In the context of this compound derivatives, the bromo group can be coupled with various terminal alkynes to introduce alkynyl moieties onto the indane scaffold. The reactivity of aryl bromides in Sonogashira couplings is well-established, providing a reliable method for extending the carbon framework. wikipedia.orgresearchgate.net

Table 1: Examples of Sonogashira Coupling Reactions with Aryl Bromides

| Aryl Bromide Substrate | Alkyne Partner | Catalyst System | Product | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-(phenylethynyl)pyridine | scirp.org |

| 4-Bromo-6H-1,2-oxazines | Various terminal alkynes | PdCl₂(PPh₃)₂/CuI | 4-Alkynyl-6H-1,2-oxazines | researchgate.net |

| Aryl bromides | Terminal alkynes | Palladium/HandaPhos | Aryl-substituted alkynes | organic-chemistry.org |

This table presents examples of Sonogashira coupling reactions with various bromo-substituted aromatic compounds, illustrating the general applicability of this reaction to the bromo substituent of the target molecule.

Other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce aryl or vinyl groups by reacting the bromo-indane derivative with an appropriate organoboron compound. researchgate.netnih.govlibretexts.org These reactions further expand the synthetic utility of the bromo substituent, allowing for the creation of diverse and complex molecular architectures.

Metal-Mediated Dehalogenation Studies in Related Systems

The bromo substituent can be removed through metal-mediated dehalogenation, a reaction that replaces the halogen atom with a hydrogen atom. This process, often referred to as hydrodehalogenation, can be achieved using various catalytic systems. wikipedia.org Palladium-on-carbon (Pd/C) is a common catalyst for the catalytic hydrogenation of aryl halides. organic-chemistry.orgresearchwithrutgers.com This method is often chemoselective, allowing for the reduction of a bromo group in the presence of other functional groups. organic-chemistry.orgresearchwithrutgers.com

Reductive dehalogenation can also be accomplished using other metal-based reagents, such as sodium amalgam in liquid ammonia (B1221849). acs.org The choice of reagent and reaction conditions can influence the selectivity and efficiency of the dehalogenation process.

Table 2: Examples of Metal-Mediated Dehalogenation of Aryl Bromides

| Aryl Bromide Substrate | Reagent/Catalyst | Product | Reference |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C, H₂ | 2-Nitrobenzoic acid | organic-chemistry.org |

| Aryl bromides | Sodium amalgam, liquid NH₃ | Dehalogenated arene | acs.org |

| Aryl bromides and chlorides | PdCl₂/TMDS, H₂O | Dehalogenated arenes | researchgate.net |

This table showcases various methods for the dehalogenation of aryl bromides, which are applicable to the bromo-indane derivative.

Reactivity of the Methoxy (B1213986) Group on the Indane Core

The methoxy group on the aromatic ring is generally stable but can undergo cleavage under specific conditions to yield the corresponding phenol. wikipedia.org This transformation is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.comopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. chemistrysteps.comopenstax.org

In some cases, the methoxy group can be subject to nucleophilic aromatic substitution, particularly if the aromatic ring is activated by electron-withdrawing groups. psu.edu However, for this compound, the primary reactivity of the methoxy group is expected to be ether cleavage.

Reactions at the Amine Functionality (e.g., Acylation, Alkylation)

The primary amine at the 1-position of the indane core is a key site for functionalization, readily undergoing acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. wikipedia.org This reaction is a common method for introducing a wide variety of acyl groups, thereby modifying the properties of the parent molecule. bath.ac.uk N-acylated amino acids have been synthesized and studied for various applications. nih.gov

Alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. The synthesis of N-mono-substituted 1-aminoindanes has been described through the reaction of 1-indanone (B140024) with a formamide, followed by hydrolysis and subsequent reaction with a halogen compound. google.com Nickel-catalyzed enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins has also been reported as a method for forming sp³–sp³ linkages. organic-chemistry.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of both an amine functionality and a reactive aromatic ring in this compound derivatives provides the opportunity for intramolecular cyclization reactions to form fused heterocyclic systems. A notable example is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic structures. wikipedia.orgresearchgate.net In the context of the target molecule, the aminoindane can act as the β-arylethylamine equivalent, reacting with an appropriate carbonyl compound to generate a fused polycyclic system. The reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular electrophilic attack on the electron-rich aromatic ring. wikipedia.org

The synthesis of pyrroloindoles from aminoindoline derivatives has also been reported. science.org.ge For instance, the cyclization of isonitrosoacetamide derivatives of aminoindolines in concentrated sulfuric acid can lead to the formation of both linear and angular pyrroloisatins. science.org.ge These types of cyclization reactions offer a direct route to complex, fused heterocyclic scaffolds that are of interest in medicinal chemistry. Intramolecular nucleophilic substitution reactions can also lead to the formation of cyclic ethers. libretexts.org

Mechanistic Investigations in 6 Bromo 5 Methoxy Indan 1 Ylamine Synthesis and Reactivity

Elucidation of Reaction Mechanisms for Indanone to Indanylamine Conversions

The primary route for synthesizing 6-bromo-5-methoxy-indan-1-ylamine from its corresponding ketone, 6-bromo-5-methoxy-1-indanone, is through reductive amination. masterorganicchemistry.comyoutube.com This widely utilized reaction provides a controlled method for forming amine-carbon bonds, avoiding issues of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com The mechanism is a two-part process.

First, the carbonyl group of the indanone is activated, typically by protonation under acidic conditions. This increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by an amine (e.g., ammonia (B1221849) or a primary amine). This attack forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is generally unstable and, following proton transfer, eliminates a molecule of water to form an iminium ion. The deprotonation of this ion yields a neutral imine.

The second stage of the reaction is the reduction of the C=N double bond of the imine. This is accomplished using a reducing agent. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are capable of reducing the protonated imine (iminium ion) much faster than the initial ketone, allowing the entire reaction to be performed in a single pot. masterorganicchemistry.com The hydride from the reducing agent attacks the carbon of the iminium ion, breaking the pi bond and forming the final amine product after an aqueous workup. youtube.com

In practice, the reductive amination of indanone derivatives is well-documented. For instance, the synthesis of similar structures has been performed using an amine source in the presence of anhydrous magnesium sulfate (B86663) (MgSO₄) and molecular sieves, which act as dehydrating agents to drive the equilibrium towards imine formation. The addition of a weak acid like acetic acid (AcOH) can also be used to catalyze the condensation and promote the formation of the key iminium ion intermediate. rsc.org

Table 1: Common Reagents for Reductive Amination

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Reducing Agent | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reduces the imine/iminium ion to an amine. | masterorganicchemistry.com |

| Dehydrating Agent | Anhydrous MgSO₄, Molecular Sieves | Removes water to drive the ketone-amine condensation forward. | rsc.org |

| Acid Catalyst | Acetic Acid (AcOH), H⁺ source | Activates the carbonyl group and promotes imine/iminium ion formation. | youtube.comrsc.org |

Mechanistic Pathways of Catalyzed Carbon-Carbon Bond Formation

The indane framework, from which this compound is derived, is a valuable scaffold for more complex molecules, often assembled through catalyzed carbon-carbon bond formation reactions. rsc.org While reactions involving the amine product itself are specific, investigations into its precursor, 6-bromo-5-methoxy-1-indanone, provide insight into relevant catalytic cycles.

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. edubirdie.com Common examples include the Suzuki, Heck, and Sonogashira reactions, which typically employ palladium catalysts. chemistry.coach A general mechanistic cycle for these reactions, such as the Suzuki reaction, involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., the C-Br bond on the indanone ring) to form a new organopalladium(II) complex. chemistry.coach

Transmetallation : A carbon-containing group is transferred from another metallic reagent (like an organoborane in the Suzuki reaction) to the palladium center, displacing the halide.

Reductive Elimination : The two carbon groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemistry.coach

Other catalytic systems have been used to functionalize the indanone core. For example, a zinc-catalyzed cascade cyclization between enynals and donor-acceptor cyclopropanes has been used to create fused cyclopentanes. The proposed mechanism involves the activation of an alkyne moiety by a [Zn]-π complex, followed by cyclization and hydrolysis to generate a key indenone intermediate that undergoes a subsequent cycloaddition. rsc.org Manganese catalysts have also been shown to facilitate the regioselective reaction between 2-carbonyl-1-indanones and alkynes through a mechanism involving a keto-enol tautomerization to form a manganese-enolate intermediate. rsc.org These examples highlight how organometallic catalysts orchestrate specific bond-forming events through defined mechanistic pathways involving the activation of C-H or C-X bonds. organic-chemistry.org

Insights into Reaction Intermediates and Transition States

A reaction's progression from reactants to products occurs via one or more high-energy transition states and, in multi-step reactions, through one or more reaction intermediates. libretexts.orgyoutube.com Intermediates are transient, often unstable species that exist in a local energy minimum between two transition states. youtube.com

In the reductive amination of 6-bromo-5-methoxy-1-indanone, several key intermediates are formed. youtube.com After initial protonation of the carbonyl oxygen, the nucleophilic attack of the amine leads to a carbinolamine . This tetrahedral intermediate is at a higher energy level than the reactants but is more stable than the transition states that lead to and from it. Following the elimination of water, the planar iminium ion is formed. This is a critical electrophilic intermediate, which is then attacked by the hydride reducing agent. youtube.com

Each step has an associated transition state, which represents the peak of the energy barrier for that step. For example, the transition state for the initial amine attack involves the partial formation of the C-N bond and partial breaking of the C=O pi bond. The transition state for the hydride reduction involves the partial formation of a C-H bond and the simultaneous neutralization of the positive charge on the nitrogen. libretexts.org

For catalyzed C-C bond formations on the indanone ring, the intermediates are typically organometallic complexes. In palladium-catalyzed cross-coupling, the organopalladium(II) species formed after oxidative addition is a key intermediate. chemistry.coach In zinc-catalyzed cyclizations of indanone precursors, a [Zn]-π complex and a subsequent keto ester intermediate have been proposed. rsc.org These intermediates are distinct molecular entities that can sometimes be characterized spectroscopically or trapped, providing evidence for the proposed reaction pathway. nih.gov The transition states in these catalytic cycles correspond to the energy maxima for each elementary step, such as ligand exchange, oxidative addition, or reductive elimination. edubirdie.com

Table 2: Key Intermediates in Indanone/Indanylamine Chemistry

| Reaction Type | Key Intermediate | Description | Reference |

|---|---|---|---|

| Reductive Amination | Carbinolamine | Tetrahedral species formed from amine attack on the carbonyl. | youtube.com |

| Reductive Amination | Iminium Ion | Planar, electrophilic species formed after water elimination; attacked by hydride. | youtube.com |

| Suzuki Coupling | Organopalladium(II) Complex | Formed after oxidative addition of Pd(0) into the C-Br bond. | chemistry.coach |

| Zinc-Catalyzed Cyclization | [Zn]-π Complex | Formed by the coordination of the zinc catalyst to an alkyne. | rsc.org |

Kinetic and Thermodynamic Studies of Key Transformations

For the reductive amination of indanones, the rate-limiting step can vary depending on the specific substrates and conditions. The formation of the imine is reversible, and its rate can be influenced by the pH of the reaction medium and the efficiency of water removal. The subsequent reduction of the imine/iminium ion is typically irreversible and fast. Computational methods, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), have been employed to investigate the mechanisms of similar reactions. researchgate.net Such studies can calculate the energy barriers of the transition states for key steps like hydride transfer and C-N bond cleavage, identifying which step is rate-determining. researchgate.net

Factors influencing the kinetics and thermodynamics include:

Catalyst Structure : The nature of the metal and its ligands can dramatically alter the activation energies of the catalytic steps. nih.gov

Substrate Sterics : Bulky groups near the reaction center can slow down the reaction rate by increasing the energy of the transition state.

Solvent and Temperature : These parameters can affect the stability of intermediates and transition states, thereby influencing both the rate and the equilibrium position of the reaction.

While precise numerical values for the transformations involving this compound are not available in the reviewed literature, the mechanistic framework provides a basis for understanding how these factors would control its synthesis and reactivity.

Theoretical and Computational Chemistry Applied to 6 Bromo 5 Methoxy Indan 1 Ylamine Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. nih.gov By focusing on the electron density, DFT methods can accurately predict a wide range of molecular properties, providing valuable information about the structure and reactivity of 6-Bromo-5-methoxy-indan-1-ylamine.

Key electronic and reactivity descriptors that can be derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov In the case of this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen of the methoxy (B1213986) group and the nitrogen of the amine group, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amine group, indicating their potential role as hydrogen bond donors. ias.ac.in

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. researchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Chemical Hardness (η) | 2.3 eV |

| Chemical Potential (μ) | -3.5 eV |

| Electronegativity (χ) | 3.5 eV |

| Electrophilicity Index (ω) | 2.66 eV |

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Molecular modeling and conformational analysis are essential computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations. nih.govuci.edu

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the C-N bond of the amine group and the C-O bond of the methoxy group, as well as the puckering of the five-membered indan ring. Various computational methods can be employed to perform a thorough conformational search:

Systematic Searches: These methods involve systematically rotating all flexible bonds by a defined increment to generate a comprehensive set of possible conformations.

Stochastic Methods: Techniques like Monte Carlo simulations randomly alter the molecular geometry and accept or reject the new conformation based on its energy. uci.edu

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space over time. wikipedia.orgnih.gov This approach can provide insights into the dynamic behavior of the molecule in different environments. nih.gov

The relative energies of the identified conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. uci.edu The results of a conformational analysis can reveal the most probable shapes of the molecule, which is crucial for understanding its interactions with biological targets.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-H) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 60° (gauche) | 65 |

| 2 | 0.85 | 180° (anti) | 25 |

| 3 | 1.50 | -60° (gauche) | 10 |

Prediction of Spectroscopic Parameters

Computational methods have become indispensable for the prediction and interpretation of various spectroscopic data, including NMR and IR spectra. diva-portal.orgcardiff.ac.uk These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic and vibrational properties.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for verifying the structure of this compound. modgraph.co.uklibretexts.orgnmrdb.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. core.ac.uk By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts with a high degree of accuracy, especially when appropriate scaling factors are applied. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: Computational methods can also be used to predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. diva-portal.orgcardiff.ac.ukcore.ac.ukaip.org The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak, aiding in the assignment of the experimental spectrum. For this compound, predicted IR spectra would show characteristic peaks for the N-H stretching and bending of the amine group, C-O stretching of the methoxy group, and various vibrations of the aromatic ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 7.15 | s |

| Ar-H | 6.90 | s |

| CH-NH₂ | 4.50 | t |

| O-CH₃ | 3.85 | s |

| CH₂ | 3.10 | m |

| CH₂ | 2.50 | m |

| NH₂ | 1.95 | br s |

Studies on Intermolecular Interactions

The way in which molecules of this compound interact with each other in the solid state or with solvent molecules in solution is governed by a complex network of intermolecular forces. mdpi.com Understanding these interactions is crucial for predicting crystal packing, solubility, and binding to biological receptors.

Several computational techniques are employed to analyze intermolecular interactions:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method for analyzing the electron density to characterize the nature of chemical bonds and intermolecular interactions. chemrxiv.orgrsc.orgnih.govnih.govchemrxiv.org By locating bond critical points (BCPs) between interacting atoms, QTAIM can provide quantitative information about the strength and nature of these interactions. rsc.orgnih.gov For instance, the electron density and its Laplacian at the BCP of a hydrogen bond can be used to estimate its energy. nih.govresearchgate.net

Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This allows for a detailed understanding of the driving forces behind intermolecular association.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45% |

| C-H···π | 20% |

| N-H···O (Hydrogen Bond) | 15% |

| Br···H | 10% |

| Other | 10% |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 5 Methoxy Indan 1 Ylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The predicted ¹H and ¹³C NMR spectra of 6-bromo-5-methoxy-indan-1-ylamine provide a detailed map of its atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and aliphatic protons of the indane core. The chemical shifts are influenced by the electronic effects of the bromo, methoxy, and amino substituents.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (aromatic) | ~7.3 | s | - |

| H-4 (aromatic) | ~7.0 | s | - |

| OCH₃ (methoxy) | ~3.9 | s | - |

| H-1 (methine) | ~4.5 | t | ~7.5 |

| H-2 (methylene) | ~2.8 (β), ~2.2 (α) | m | - |

| H-3 (methylene) | ~3.1 | m | - |

| NH₂ (amino) | ~1.5-3.0 | br s | - |

Note: Predicted values are based on the analysis of related substituted indanamines and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~58 |

| C-2 | ~30 |

| C-3 | ~40 |

| C-3a | ~140 |

| C-4 | ~115 |

| C-5 | ~150 |

| C-6 | ~118 |

| C-7 | ~130 |

| C-7a | ~145 |

| OCH₃ | ~56 |

Note: Predicted values are based on the analysis of related substituted indanamines and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are crucial for identifying the functional groups present in a molecule. The vibrational modes of this compound are expected to show characteristic absorption bands.

Predicted IR and Raman Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3400-3250 (two bands) | 3400-3250 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (aliphatic) | 2960-2850 | 2960-2850 | Stretching |

| C=C (aromatic) | 1600-1450 | 1600-1450 | Ring stretching |

| C-N (amine) | 1350-1250 | 1350-1250 | Stretching |

| C-O (methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | 1275-1200, 1075-1020 | Stretching |

| C-Br | 650-550 | 650-550 | Stretching |

Note: These are predicted frequency ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound hydrochloride, the molecular formula is C₁₀H₁₃BrClNO with a molecular weight of 278.57 g/mol capotchem.cn. The mass spectrum of the free base (C₁₀H₁₂BrNO) would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern is expected to be influenced by the presence of the bromine atom, which will give a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the amino group, the methoxy group, and cleavage of the indane ring.

Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment |

| [M]⁺ and [M+2]⁺ | Molecular ion |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-OCH₃]⁺ | Loss of the methoxy group |

| [M-Br]⁺ | Loss of the bromine atom |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions in the aromatic ring. The positions of these bands are influenced by the substituents on the benzene (B151609) ring.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π→π | ~280-290 |

| π→π | ~230-240 |

Note: These predictions are based on the UV-Vis spectra of substituted indanes and can be affected by the solvent used for analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no public crystal structure data for this compound has been found. However, analysis of related indane structures suggests that the five-membered ring of the indane core would likely adopt an envelope or twisted conformation. The bromo and methoxy substituents would be located on the benzene ring, and the amine group at the 1-position of the five-membered ring. A crystal structure would confirm the exact bond lengths, bond angles, and stereochemistry of the molecule. For instance, a study on 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one revealed a nearly planar dihydroindene moiety with a slight twist in the saturated five-membered ring nih.gov.

Chromatographic Techniques for Purity and Separation (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of its potential stereoisomers. Since the molecule possesses a chiral center at the C-1 position, it can exist as a pair of enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC methods would be suitable for assessing the purity of the compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of water (often with an acid additive like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Chiral Chromatography: To separate the enantiomers of this compound, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) nih.gov. Polysaccharide-based CSPs are often effective for the separation of chiral amines mdpi.com. The development of a successful chiral separation method would be crucial for isolating and characterizing the individual enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer allows for the simultaneous separation and identification of the compound and any impurities. This powerful technique would be invaluable for the comprehensive analysis of this compound.

Applications As a Building Block in Complex Molecule Synthesis

Role in the Construction of Indanylamine-Based Scaffolds for Medicinal Chemistry Exploration

The 1-aminoindane structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. wikipedia.org Derivatives of 1-aminoindane have shown a wide range of pharmacological activities, including neuroprotective and catecholamine-modulating actions. wikipedia.orgwikipedia.org The (R)-enantiomer of 1-aminoindane is an active metabolite of the anti-Parkinson's disease drug rasagiline. wikipedia.orgwikipedia.org

The subject compound, 6-Bromo-5-methoxy-indan-1-ylamine, provides a platform for creating a library of indanylamine-based derivatives. The primary amine at the 1-position can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination to introduce a wide array of substituents. The bromine atom on the aromatic ring offers a handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxy (B1213986) group can also be modified, for example, through demethylation to a hydroxyl group, which can then be further functionalized. This multi-faceted reactivity allows for the systematic exploration of the chemical space around the indanylamine scaffold to identify compounds with desired biological activities.

Table 2: Notable 1-Aminoindane Derivatives and their Activities

| Derivative | Notable Activity |

| Rasagiline | Selective irreversible MAO-B inhibitor |

| Indatraline | Serotonin–norepinephrine–dopamine reuptake inhibitor |

| Ladostigil | Irreversible MAO-B inhibitor and reversible cholinesterase inhibitor |

| Ozanimod | Sphingosine-1-phosphate receptor agonist |

Synthesis of Novel Heterocyclic Derivatives Incorporating the Bromo-Methoxy-Indane Moiety

The functional groups of this compound are well-suited for the construction of fused heterocyclic systems, which are often found in biologically active compounds. The amino group can participate in cyclization reactions to form a variety of heterocyclic rings.

For instance, the synthesis of pyrazolo[4,3-f]quinoline derivatives, which have shown antiviral and antibacterial activities, often involves the condensation of an amino-substituted precursor with other reagents. e-journals.in In a hypothetical application, this compound could serve as the amine-containing component in a multi-component reaction to generate novel pyrazolo[4,3-f]quinoline derivatives bearing the bromo-methoxy-indane moiety. e-journals.inmdpi.comresearchgate.net

Similarly, the synthesis of thiazolo[5,4-f]quinazolines , known to act as kinase inhibitors, often starts from an appropriately substituted aminobenzothiazole. mdpi.comnih.gov While not a direct precursor, the chemical principles suggest that a suitably modified derivative of this compound could potentially be used to construct analogous fused systems. The presence of the bromine atom would also allow for further diversification of the final heterocyclic product.

The synthesis of imidazo[4,5-f]quinolines , which have been investigated as antitapeworm agents and interferon inducers, also relies on cyclization reactions involving an amino-substituted quinoline (B57606) precursor. nih.govnih.gov The indane core of this compound could conceptually be incorporated into such structures, leading to novel compounds with potentially unique biological profiles.

Diversity-Oriented Synthesis Approaches Leveraging the Indane Core

Diversity-oriented synthesis (DOS) is a strategy in drug discovery that aims to create a collection of structurally diverse small molecules to explore a wide range of biological targets. cam.ac.uknih.govcam.ac.uk The key to DOS is the use of versatile building blocks that can be elaborated into a variety of different scaffolds.

This compound is an excellent candidate for a DOS campaign. The three distinct functional groups—the primary amine, the bromine, and the methoxy group—can be selectively reacted to generate a diverse library of compounds.

A possible DOS strategy could involve:

Appendage Diversity: The primary amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes to introduce a wide range of side chains. cam.ac.uk

Scaffold Diversity: The bromine atom can be used in various cross-coupling reactions to introduce different aromatic or heterocyclic rings, thereby changing the core scaffold of the molecule.

Stereochemical Diversity: The chiral center at the 1-position of the indane ring can be controlled to produce enantiomerically pure compounds, which can have different biological activities.

Functional Group Diversity: The methoxy group can be converted to other functional groups, further increasing the diversity of the library.

By systematically exploring these avenues of diversification, a large and structurally rich library of compounds can be generated from a single, readily accessible starting material, increasing the probability of discovering novel bioactive molecules. cam.ac.uknih.govmskcc.org

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-5-methoxy-indan-1-ylamine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 5-methoxy-indan-1-ylamine precursors using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Yield optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios (e.g., 1.1–1.3 equivalents of brominating agent). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Contamination by di-brominated byproducts can be minimized by maintaining low temperatures and short reaction times .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT simulations) to verify substituent positions. The methoxy group ( ppm) and aromatic protons ( ppm) should align with indanamine scaffolds.

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak [M+H] at m/z 256.03 (calculated for CHBrNO).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.3% .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. To address this:

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., amine proton exchange).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Validate purity via HPLC-DAD/ELSD with a C18 column (acetonitrile/water + 0.1% TFA).

- Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to study the reactivity of the bromine substituent in catalytic cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Use Pd(PPh) or Pd(OAc) with ligands like XPhos for aryl coupling.

- Solvent Optimization : Test toluene/DMF mixtures (4:1 v/v) at 80–110°C under inert atmosphere.

- Monitoring : Track reaction progress via TLC (UV-active spots) or GC-MS.

- Side Reactions : Suppress debromination by avoiding strong bases (e.g., NaOH) and using mild reducing agents .

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation via HPLC every 30 days.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor bromine loss via ICP-MS.

- Humidity Tests : Use desiccators with controlled RH (30–80%). Hydrolysis products (e.g., demethylated analogs) can be identified via LC-MS/MS .

Data Contradiction and Interpretation

Q. How should researchers address conflicting bioactivity data for this compound in different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:

- Dose-Response Curves : Repeat assays with 8–12 concentration points to calculate accurate IC/EC values.

- Orthogonal Assays : Validate results using both cell-based (e.g., HEK293) and cell-free (e.g., enzymatic) systems.

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 6-Bromo-5-fluoro-indan-1-ylamine) to identify substituent-specific trends .

Methodological Best Practices

Q. What statistical methods are appropriate for analyzing dose-dependent effects in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. For low sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals (95%) and effect sizes (Cohen’s d) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.